molecular formula C11H9Cl2N3O B8578135 (5-(3,4-Dichlorophenylamino)pyrazin-2-yl)methanol

(5-(3,4-Dichlorophenylamino)pyrazin-2-yl)methanol

Cat. No.: B8578135
M. Wt: 270.11 g/mol
InChI Key: ZIBLLYHWRXRHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3,4-Dichlorophenylamino)pyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H9Cl2N3O and its molecular weight is 270.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

[5-(3,4-dichloroanilino)pyrazin-2-yl]methanol

InChI

InChI=1S/C11H9Cl2N3O/c12-9-2-1-7(3-10(9)13)16-11-5-14-8(6-17)4-15-11/h1-5,17H,6H2,(H,15,16)

InChI Key

ZIBLLYHWRXRHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C(N=C2)CO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 5-((3,4-dichlorophenyl)amino)pyrazine-2-carboxylate (0.53 g, 1.778 mmol) in THF (18 mL) was cooled at −78° C. and 1M solution of DIBAL-H (5.33 ml, 5.33 mmol) in toluene was added. The mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (20 mL) and quenched with Na2SO4.10H2O followed by a few drops of water. The mixture was stirred at room temperature for 18 h, then filtered through a pad of Celite topped with silica gel. The pad was washed with ethyl acetate and the filtrate concentrated. The residue was purified on silica gel using 40-100% ethyl acetate in hexanes. The desired fractions were concentrated to give (5-(3,4-dichlorophenylamino)pyrazin-2-yl)methanol as a yellow solid (0.293 g, 61%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.80 (1H, s), 8.02-8.34 (3H, m), 7.46-7.66 (2H, m), 5.36 (1H, t, J=5.77 Hz), 4.51 (2H, d, J=5.77 Hz). LCMS: R.T.=3.65; [M+H]+=269.96.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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